N,N-Dibutyl-2-chloroacetamide

Übersicht

Beschreibung

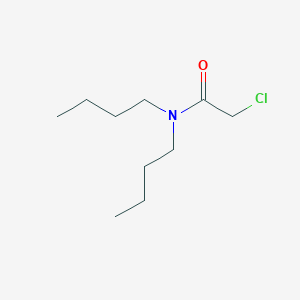

N,N-Dibutyl-2-chloroacetamide is an organic compound with the molecular formula C10H20ClNO. It is a chlorinated derivative of acetamide, characterized by the presence of two butyl groups attached to the nitrogen atom and a chlorine atom attached to the alpha carbon. This compound is utilized in various chemical processes and research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N-Dibutyl-2-chloroacetamide can be synthesized through the reaction of 2-chloroacetyl chloride with dibutylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form N,N-dibutylacetamide and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, alkoxides

Catalysts: Acid or base for hydrolysis reactions

Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted acetamides can be formed.

Hydrolysis Products: N,N-Dibutylacetamide and hydrochloric acid

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

N,N-Dibutyl-2-chloroacetamide has diverse applications across several scientific domains:

Organic Chemistry

- Intermediate in Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules, particularly in constructing various substituted acetamides through nucleophilic substitution reactions .

Biochemistry

- Enzyme Inhibition Studies: The compound is utilized in research focusing on enzyme inhibition and protein interactions. It has been shown to inhibit certain enzymes, affecting biochemical pathways .

- Cellular Effects: Studies indicate that it influences cell signaling pathways, gene expression, and cellular metabolism, making it valuable for understanding cellular processes.

Antimicrobial Research

- Recent studies have explored the antimicrobial potential of chloroacetamides, including this compound. These compounds have demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 1: Antimicrobial Activity

A study screened several newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial properties. The results indicated that compounds with halogenated substituents exhibited high lipophilicity, enabling them to penetrate cell membranes effectively. Notably, this compound showed promising activity against Gram-positive bacteria while being less effective against Gram-negative strains .

Case Study 2: Enzyme Interaction

Research has demonstrated that this compound interacts with specific enzymes, leading to their inhibition. This characteristic is crucial for developing therapeutic agents targeting enzyme-related diseases .

Wirkmechanismus

The mechanism of action of N,N-Dibutyl-2-chloroacetamide involves its ability to act as an electrophile due to the presence of the electron-withdrawing chlorine atom. This makes the carbonyl carbon more susceptible to nucleophilic attack, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

N,N-Dibutylacetamide: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

N,N-Dibutyl-2-bromoacetamide: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity of the compound in chemical reactions.

Uniqueness: N,N-Dibutyl-2-chloroacetamide is unique due to the presence of the chlorine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful reagent in scientific research.

Biologische Aktivität

N,N-Dibutyl-2-chloroacetamide (DBCA) is a compound that has garnered attention due to its biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a chloroacetamide functional group. The presence of the dibutyl substituent enhances its lipophilicity, which is crucial for its biological interactions.

Target Interactions

DBCA and similar compounds have been shown to interact with various biological targets. For instance, compounds with chloroacetamide groups can inhibit enzymes such as Sterol 14-alpha demethylase (CYP51), which is vital for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death .

Biochemical Pathways

The inhibition of CYP51 impacts the ergosterol biosynthesis pathway, essential for maintaining fungal cell membrane structure and function. Disruption of this pathway can result in increased permeability of the fungal cell membrane and ultimately cell lysis.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that chloroacetamides, including DBCA, possess significant antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness against Gram-negative bacteria like Escherichia coli is comparatively lower .

- Enzyme Inhibition : DBCA has been utilized in studies focusing on enzyme inhibition, showcasing its potential as a biochemical tool in research settings.

Antimicrobial Efficacy

A study assessing the antimicrobial potential of various N-substituted chloroacetamides found that compounds with halogenated phenyl rings exhibited higher antimicrobial activity due to their lipophilicity. DBCA was included in this analysis, highlighting its effectiveness against specific bacterial strains .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Methicillin-resistant S. aureus | High |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

Toxicological Studies

Toxicological assessments have indicated that while DBCA exhibits promising biological activity, it also necessitates careful evaluation regarding safety and potential toxicity. Studies have shown that high doses may lead to adverse effects such as weight loss and histopathological changes in liver and spleen tissues .

Eigenschaften

IUPAC Name |

N,N-dibutyl-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20ClNO/c1-3-5-7-12(8-6-4-2)10(13)9-11/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLDNNDUGQPSRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278583 | |

| Record name | N,N-Dibutyl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2567-59-1 | |

| Record name | NSC8291 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dibutyl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.